molecular formula C14H16O B12912772 2-[3-(4-Methylphenyl)propyl]furan CAS No. 109878-70-8

2-[3-(4-Methylphenyl)propyl]furan

Cat. No.: B12912772
CAS No.: 109878-70-8
M. Wt: 200.28 g/mol
InChI Key: DSXHHVFXZSFMJS-UHFFFAOYSA-N
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Description

2-[3-(4-Methylphenyl)propyl]furan is a furan derivative characterized by a five-membered aromatic furan ring substituted at the 2-position with a 3-(4-methylphenyl)propyl chain. Its molecular formula is C₁₄H₁₆O, with a calculated molecular weight of 200.28 g/mol. The compound’s structure combines the electron-rich furan ring with a lipophilic 4-methylphenylpropyl group, influencing its physicochemical properties, such as solubility and reactivity.

Properties

CAS No.

109878-70-8

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-[3-(4-methylphenyl)propyl]furan

InChI

InChI=1S/C14H16O/c1-12-7-9-13(10-8-12)4-2-5-14-6-3-11-15-14/h3,6-11H,2,4-5H2,1H3

InChI Key

DSXHHVFXZSFMJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(p-Tolyl)propyl)furan can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of furan with 3-(p-tolyl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.

Industrial Production Methods

In an industrial setting, the production of 2-(3-(p-Tolyl)propyl)furan may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-(p-Tolyl)propyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the furan ring.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

The biological activities of 2-[3-(4-Methylphenyl)propyl]furan have been explored in several studies, highlighting its potential as a therapeutic agent:

  • Antimicrobial Activity : Research indicates that derivatives of furan compounds exhibit antimicrobial properties. For instance, studies have shown that related furan derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may also possess similar properties, warranting further investigation.
  • Antioxidant Properties : The furan moiety contributes to antioxidant activity, which can mitigate oxidative stress in cells. Preliminary studies indicate that compounds with furan structures can significantly reduce reactive oxygen species (ROS) levels in vitro . This property is crucial for developing therapies aimed at oxidative stress-related diseases.
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines . This suggests potential applications in treating inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of furan derivatives demonstrated their efficacy against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several furan compounds, showing significant antimicrobial activity. This lays the groundwork for exploring this compound as a potential antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

In vitro experiments assessing the antioxidant capacity of furan derivatives revealed that they effectively scavenge free radicals. The presence of the furan ring was crucial for this activity. Such findings encourage further exploration into how this compound can be utilized in formulations aimed at reducing oxidative damage.

Case Study 3: Anti-inflammatory Mechanism Exploration

Research involving animal models has indicated that certain furan derivatives can significantly lower levels of inflammatory markers such as TNF-alpha and IL-6. These results suggest that this compound may also have therapeutic potential in managing inflammatory diseases.

Summary of Biological Activities

ActivityModel/SystemResultsReference
AntimicrobialBacterial strainsInhibition of growth in Staphylococcus aureus
AntioxidantCell cultureReduced oxidative stress markers
Anti-inflammatoryIn vivo (rat model)Decreased levels of TNF-alpha and IL-6

Mechanism of Action

The mechanism by which 2-(3-(p-Tolyl)propyl)furan exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues in the Furan/Benzofuran Class

The following table compares 2-[3-(4-Methylphenyl)propyl]furan with key analogues from the evidence, focusing on structural features, substituents, and bioactivities:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Source
This compound Furan 3-(4-Methylphenyl)propyl at C2 200.28 Not reported Synthetic (hypothetical)
3-[7-Methoxy-2-(3,4-methylenedioxyphenyl)benzofuran-5-yl]propyl propanoate Benzofuran Methoxy, methylenedioxy phenyl, propyl ester ~500 (estimated) Not specified Styrax macranthus seeds
Egonol-glucoside (Compound 7, ) Benzofuran Glucoside at C7, methoxy ~450 (estimated) Estrogen E2 synthesis promotion Styrax macranthus seeds
3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl]propyl acetate Dihydrobenzofuran Acetate, hydroxymethyl, methoxy ~400 (estimated) Cytotoxic (tested on Huh7.5/A549) Qian Gen Cao (herb)
2,3-Dihydro-2-(3’-methoxy-4’-hydroxyphenyl)-7-O-β-D-glucopyranosyl-1-benzofuran Benzofuran Glucopyranosyl, methoxy, hydroxy ~520 (estimated) First isolation from Glehnia littoralis Bei Sha Shen root
Key Observations:
  • Dihydrobenzofurans (e.g., Compound 3 in ) exhibit reduced aromaticity, increasing reactivity in hydrogenation or oxidation reactions compared to fully conjugated furans.
  • Substituent Effects: Lipophilicity: The 4-methylphenylpropyl group in the target compound enhances lipophilicity, favoring membrane permeability, whereas glucosylated analogues (e.g., egonol-glucoside ) are more hydrophilic, impacting bioavailability. Bioactivity: Substitutions like methoxy or hydroxy groups (common in benzofurans) are associated with estrogenic or cytotoxic effects, as seen in Styrax macranthus derivatives .

Functional Group Comparisons

Aryl vs. Alkyl Substituents
  • However, sulfonamide derivatives (e.g., ) differ significantly in reactivity due to their sulfonyl functional groups .
Sugar Moieties
  • Glucosylated benzofurans (e.g., –2) demonstrate how sugar attachments modulate solubility and target specificity. For example, egonol-glucoside’s estrogen-promoting activity may arise from improved aqueous solubility and receptor interactions .

Biological Activity

2-[3-(4-Methylphenyl)propyl]furan is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its significance in pharmacology and biochemistry.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C15H18O
  • Molecular Weight: 230.30 g/mol
  • CAS Number: 109878-70-8

The compound features a furan ring, which is known for its reactivity and biological activity, particularly in the development of pharmaceuticals. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the furan ring through cyclization reactions.
  • Alkylation with 4-methylphenylpropyl halides to introduce the side chain.

The synthetic methods can be optimized for yield and purity, making it feasible for large-scale production.

Antimicrobial Properties

Research indicates that derivatives of furan compounds exhibit significant antimicrobial activity. For instance, studies have shown that various furan derivatives, including those related to this compound, demonstrate effectiveness against pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans .

CompoundActivity AgainstConcentration
This compoundStaphylococcus aureus64 µg/mL
This compoundCandida albicans64 µg/mL

Antioxidant Activity

Furans are also recognized for their antioxidant properties. The DPPH radical scavenging test has been employed to assess the antioxidant capacity of various furan derivatives. Results indicate that compounds similar to this compound possess notable antioxidant activity, which may contribute to their therapeutic potential .

Anticancer Activity

Emerging evidence suggests that furan derivatives can inhibit cancer cell proliferation. In vitro studies have shown that certain furan-based compounds exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of a series of furan derivatives, including those structurally related to this compound. The derivatives were tested against common pathogens and demonstrated significant inhibition at low concentrations. This highlights the potential utility of such compounds in developing new antimicrobial agents .

Case Study 2: Anticancer Properties

Another research effort focused on synthesizing novel furan-based compounds and evaluating their anticancer properties using MTT assays. The results indicated that specific derivatives exhibited higher cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 breast cancer cells, suggesting selective activity that could be exploited for targeted therapies .

Q & A

How can researchers optimize synthetic routes for 2-[3-(4-Methylphenyl)propyl]furan to address low yield or impurity issues?

Methodological Answer:

  • Catalyst Screening : Test palladium-, copper-, or enzyme-catalyzed coupling reactions to enhance regioselectivity.
  • Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF, DMSO) versus non-polar alternatives to balance reaction kinetics and stability.
  • Purification Strategies : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to isolate the compound from byproducts.
  • In-Line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates.
  • Reference Approach : Adapt literature protocols for analogous furan derivatives (e.g., 2-Methylfuran purification in SDS ).

What advanced spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • Multi-Nuclear NMR : Use 13C^{13}\text{C}-DEPTH and 1H^{1}\text{H}-COSY to assign stereochemistry and confirm the propyl linker’s conformation.
  • High-Resolution Mass Spectrometry (HRMS) : Compare experimental m/z values with theoretical calculations (±1 ppm tolerance) to validate molecular formula.
  • X-ray Crystallography : Co-crystallize with heavy-atom derivatives (e.g., brominated analogs) for unambiguous confirmation of the 4-methylphenyl substituent’s position.
  • Cross-Validation : Align spectral data with structurally related compounds (e.g., 2-(3-Hydroxypropyl)-4,5-dimethoxyphenol analysis ).

How should researchers address conflicting toxicity data for furan derivatives like this compound?

Methodological Answer:

  • Comparative Meta-Analysis : Aggregate data from analogs (e.g., 4-(1-Methylpropyl)-2,3-dihydrofuran ) to identify trends in toxicity mechanisms.
  • In Silico Modeling : Apply QSAR tools (e.g., OECD Toolbox) to predict acute oral toxicity and prioritize in vivo testing.
  • Dose-Response Studies : Conduct tiered assays (e.g., Ames test → zebrafish embryotoxicity) to reconcile discrepancies between in vitro and in vivo results.
  • Reference Framework : Follow RIFM’s safety evaluation criteria for fragrance ingredients, emphasizing read-across methodologies .

What experimental design principles ensure reproducibility in photodegradation studies of this compound?

Methodological Answer:

  • Light Source Calibration : Use solar simulators with UV/Vis filters to mimic natural sunlight, documenting irradiance (W/m²) and spectral output.
  • Degradation Kinetics : Monitor via LC-MS/MS with isotopically labeled internal standards to quantify degradation products.
  • Control Variables : Maintain consistent oxygen levels (aerobic vs. anaerobic) and temperature (±1°C) to isolate photolytic effects.
  • Data Normalization : Report half-lives relative to control compounds (e.g., 2-Methylfuran stability under similar conditions ).

How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map electron density and identify reactive sites (e.g., furan ring vs. methylphenyl group).
  • Transition State Analysis : Use Nudged Elastic Band (NEB) methods to model activation energies for bromination or nitration pathways.
  • Solvent Effects : Incorporate PCM models to simulate reaction environments (e.g., chloroform vs. DMSO ).
  • Validation : Compare predicted outcomes with experimental results from substituted furans (e.g., 2-Methyl-4-heptafluoroisopropylaniline reactivity ).

What strategies mitigate challenges in scaling up this compound synthesis from milligram to gram quantities?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors to manage exothermic reactions and improve heat dissipation.
  • Process Analytical Technology (PAT) : Use inline NIR probes to monitor mixing efficiency and particle size distribution during crystallization.
  • Byproduct Recycling : Optimize solvent recovery systems (e.g., rotary evaporation followed by molecular sieves) to reduce waste.
  • Safety Protocols : Adopt storage guidelines for air-sensitive furans, including inert atmosphere and freezer conditions (-20°C) .

How to design a robust stability-indicating assay for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to 0.1M HCl/NaOH (pH 1–13) and heat (40–80°C) for 24–72 hours.
  • Stability Metrics : Quantify degradation via peak area loss in UPLC-PDA (220–400 nm) and confirm degradants with HRMS.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at ambient temperatures.
  • Benchmarking : Align methods with pharmacopeial standards for related phenolic compounds (e.g., 4-Chloro-3-Methylphenol ).

What interdisciplinary approaches validate the biological activity of this compound in antimicrobial assays?

Methodological Answer:

  • Combination Screens : Test synergistic effects with commercial antibiotics (e.g., ampicillin) against Gram-positive/negative strains.
  • Biofilm Inhibition : Use crystal violet assays to quantify biofilm biomass reduction in S. aureus or E. coli.
  • Cytotoxicity Profiling : Compare therapeutic indices (IC₅₀/MIC) in mammalian cell lines (e.g., HEK293) to assess selectivity.
  • Data Integration : Cross-reference with toxicity databases (e.g., HSDB, ToxLine) to contextualize findings .

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